Cas no 852440-03-0 (N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetamide)

N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetamide Chemical and Physical Properties
Names and Identifiers
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- <br>N-(2,3-Dimethyl-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimi din-5-yl)-acetamide
- STL400873
- N-(2,3-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
- F0679-0022
- N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
- N-(2,3-dimethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- AB00672126-01
- 852440-03-0
- N-(2,3-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
- AKOS024292803
- N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetamide
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- Inchi: InChI=1S/C21H19N5O2/c1-14-7-6-10-18(15(14)2)24-19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3,(H,24,27)
- InChI Key: JRKGTFRQHNVRBR-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 373.15387487Da
- Monoisotopic Mass: 373.15387487Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 4
- Complexity: 618
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 79.6Ų
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0679-0022-25mg |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0679-0022-5μmol |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0022-20mg |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0679-0022-30mg |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0679-0022-10μmol |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0679-0022-1mg |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0679-0022-40mg |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0679-0022-15mg |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0679-0022-2mg |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0679-0022-3mg |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide |
852440-03-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetamide Related Literature
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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4. Carboxylate complexation by 1,1′-(1,2-phenylene)bis(3-phenylurea) in solution and the solid state†Simon J. Brooks,Philip A. Gale,Mark E. Light Chem. Commun., 2005, 4696-4698
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Hai-Dan Wang,Xing-Fang Wang,Fang Su,Jian-Sheng Li,Lan-Cui Zhang,Xiao-Jing Sang,Zai-Ming Zhu Dalton Trans., 2019,48, 2977-2987
Additional information on N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetamide
N-(2,3-Dimethylphenyl)-2-{4-Oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide: A Comprehensive Overview
The compound CAS No. 852440-03-0, known as N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered considerable attention due to their unique structural features and promising biological activities. The molecule's structure is characterized by a pyrazolo[3,4-d]pyrimidine ring system fused with a phenyl group and an acetamide moiety substituted with a 2,3-dimethylphenyl group. This combination of functional groups imparts the compound with versatile chemical properties that make it a valuable subject for research and development.
Recent studies have highlighted the importance of pyrazolo[3,4-d]pyrimidine derivatives in drug discovery. These compounds are known for their ability to interact with various biological targets, including kinases and other enzymes involved in disease pathways. For instance, researchers have reported that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anti-cancer activity by inhibiting key oncogenic kinases. The substitution pattern in N-(2,3-dimethylphenyl)-2-{4-oxo-1-phenyl...} further enhances its bioavailability and selectivity, making it a strong candidate for therapeutic applications.
The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions and subsequent functionalization to introduce the acetamide and 2,3-dimethylphenyl groups. The use of modern catalysts and reaction conditions has enabled chemists to achieve high yields and purity levels during the synthesis process. This has been instrumental in facilitating further studies on the compound's properties and applications.
In terms of applications, this compound has shown promise in several areas. Its ability to modulate cellular signaling pathways makes it a potential candidate for treating diseases such as cancer and inflammatory disorders. Additionally, its structural versatility allows for further modifications to optimize its pharmacokinetic properties. Recent research has also explored its potential as a building block for constructing more complex molecular architectures in materials science.
From an environmental perspective, the compound's synthesis and handling are designed to minimize ecological impact. Green chemistry principles are increasingly being incorporated into its production processes to ensure sustainability. This aligns with global efforts to develop eco-friendly chemical manufacturing practices while maintaining high standards of safety and efficiency.
In conclusion, CAS No. 852440-03-0 represents a cutting-edge advancement in organic chemistry with broad implications across multiple disciplines. Its unique structure, coupled with recent research findings on its biological activities and synthetic methods, underscores its significance as a valuable tool in both academic research and industrial applications.
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